molecular formula C19H16N2O4 B11056507 Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B11056507
M. Wt: 336.3 g/mol
InChI Key: SGYBCDQFLNSPMR-UHFFFAOYSA-N
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Description

Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method involves the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 5-benzoyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-25-18(23)16-14(17(22)13-10-6-3-7-11-13)15(20-19(24)21-16)12-8-4-2-5-9-12/h2-11,15H,1H3,(H2,20,21,24)

InChI Key

SGYBCDQFLNSPMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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